3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
Description
Nomenclature and Chemical Identifiers
The systematic nomenclature of 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid follows International Union of Pure and Applied Chemistry conventions, reflecting its complex substitution pattern on the cyclopentane ring system. The compound is registered under multiple Chemical Abstracts Service numbers, primarily 306935-16-0 for one stereoisomeric form and 306935-15-9 for its related stereoisomer. The International Union of Pure and Applied Chemistry name specifically identifies the methoxycarbonyl group at position 3, two methyl groups at position 2, an additional methyl group at position 3, and a carboxylic acid function at position 1 of the cyclopentane ring. Alternative systematic names include "1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, 1-methyl ester" and "1-Methyl (1S,3R)-1,2,2-trimethyl-1,3-cyclopentanedicarboxylate," which emphasize different aspects of the molecular structure.
The compound's chemical identifiers extend beyond traditional nomenclature to include various database-specific codes and molecular descriptors. The Simplified Molecular Input Line Entry System notation provides a concise representation of the molecular connectivity, while the International Chemical Identifier offers a standardized method for database searching and compound identification. The European Community number 265-699-9 and various commercial supplier codes such as AKOS000267780 and SCHEMBL12494007 facilitate identification across different chemical databases and commercial platforms. These multiple identification systems reflect the compound's presence in diverse chemical literature and commercial applications, necessitating comprehensive cataloging across international chemical information systems.
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of camphor chemistry research initiated in the early nineteenth century. The foundational work of French pharmacist Nicolas Vauquelin in the early 1800s on camphoric acid isolation and characterization established the groundwork for understanding substituted cyclopentane dicarboxylic acid systems. Subsequent investigations by Dutch chemist Jacobus Henricus van 't Hoff in 1874 provided crucial insights into the molecular structure and optical properties of camphor derivatives, establishing the stereochemical principles that would later inform understanding of related compounds including the methoxycarbonyl derivatives.
The synthetic methodology development for camphor-related compounds received significant advancement through the work of Finnish chemist Gustav Komppa in 1904, who achieved the first successful synthesis of camphoric acid from simpler precursors. This landmark achievement demonstrated the feasibility of constructing complex cyclopentane ring systems through systematic synthetic approaches, paving the way for the preparation of various substituted derivatives. The development of esterification techniques and selective functional group transformations throughout the twentieth century enabled the specific preparation of methoxycarbonyl derivatives, including this compound. Modern synthetic approaches utilize advanced organometallic reagents and stereoselective methodologies to access these compounds with precise stereochemical control.
Relationship to Camphor Chemistry
The structural relationship between this compound and camphor chemistry represents a fundamental connection within terpene-derived organic chemistry. Camphoric acid, systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, serves as the direct precursor and structural foundation for the methoxycarbonyl derivative. The transformation from camphoric acid to its methyl ester derivatives involves selective esterification of one carboxylic acid group while preserving the second carboxyl function, creating the characteristic methoxycarbonyl-carboxylic acid functionality observed in the target compound.
The stereochemical relationships within this family of compounds reflect the inherent chirality derived from the camphor precursor. The (1R,3S) configuration of natural camphoric acid translates directly to the stereochemical designations found in the methoxycarbonyl derivatives, maintaining the spatial arrangement of substituents around the cyclopentane ring. Research investigations have demonstrated that these stereochemical features significantly influence both chemical reactivity and physical properties, including crystallization behavior and optical rotation characteristics. The bicyclic nature of the original camphor molecule, while not directly preserved in the cyclopentane derivatives, continues to influence the conformational preferences and chemical behavior of these compounds through what are termed "molecular memory" effects.
Contemporary research in camphor chemistry has expanded to include the synthesis of polycarbonate materials derived from camphoric acid derivatives, demonstrating the continued relevance of these compounds in modern materials science. The development of sustainable synthesis routes from renewable camphor sources has renewed interest in these traditional natural product derivatives, positioning compounds like this compound as valuable intermediates in green chemistry applications.
Position in Organic Chemistry Literature
The position of this compound within organic chemistry literature reflects its dual significance as both a synthetic intermediate and a stereochemical model compound. The compound appears prominently in studies of cyclopentane conformational analysis, where its multiple substituents provide insights into steric interactions and ring puckering effects. Research publications have utilized this compound to investigate fundamental questions regarding the relationship between molecular structure and chemical reactivity, particularly in the context of selective functional group transformations and stereochemical retention during chemical reactions.
The synthetic utility of this compound has been demonstrated in various total synthesis endeavors and methodology development studies. Its bifunctional nature, containing both ester and carboxylic acid groups, makes it particularly valuable for constructing complex molecular frameworks through selective coupling reactions. The compound has served as a key intermediate in the synthesis of biologically active natural products and pharmaceutical compounds, where its stereochemical integrity and functional group compatibility prove essential for successful synthetic sequences.
Properties
IUPAC Name |
3-methoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-10(2)7(8(12)13)5-6-11(10,3)9(14)15-4/h7H,5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMFZIFLREWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371564 | |
| Record name | 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-16-0 | |
| Record name | 1-Methyl 1,2,2-trimethyl-1,3-cyclopentanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of (+)-Camphoric Acid
- Reactants: (+)-Camphoric acid and iodomethane in the presence of potassium carbonate.
- Solvent: Dimethylformamide (DMF).
- Conditions: The mixture is stirred at 15 °C initially, then at room temperature overnight.
- Workup: After reaction completion, ethyl acetate is added, followed by washing with water and brine. The organic phase is dried over magnesium sulfate and concentrated.
- Outcome: Dimethyl (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylate is obtained with approximately 90% yield.
| NMR Type | Chemical Shifts (ppm) | Notes |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | 3.68 (s, 3H), 3.67 (s, 3H), multiple multiplets and singlets for methyl and methine protons | Consistent with dimethyl ester structure |
| 13C NMR (101 MHz, CDCl3) | 176.33, 174.60 (carbonyl carbons), 56.40, 52.94, 51.68, 51.62 (ester carbons), others for cyclopentane carbons | Confirms ester formation |
Selective Hydrolysis to Monoacid-Monoester
- Reactants: Dimethyl dicarboxylate ester and lithium hydroxide monohydrate.
- Solvent: Mixture of methanol and water (4:2 mL).
- Conditions: Stirred at 50 °C for 3 days.
- Workup: After reaction, solvent is removed, water is added, and the mixture is washed with ethyl acetate. Acidification to pH 3 with HCl precipitates the monoacid-monoester.
- Outcome: (1S,3R)-3-(methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is isolated in 80% yield.
| NMR Type | Chemical Shifts (ppm) | Notes |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | 11.31 (broad, 1H, COOH), 3.68 (s, 3H, OCH3), multiplets and singlets for ring and methyl protons | Indicates presence of free acid and ester |
| 13C NMR (101 MHz, CDCl3) | 179.95, 176.25 (acid and ester carbonyls), 56.47, 52.83, 51.74 (ester carbons), others for cyclopentane carbons | Confirms selective hydrolysis |
Alternative Method: Acid Chloride Intermediate
- Reactants: (+)-Camphoric acid and thionyl chloride (SOCl2).
- Solvent: Methanol at -78 °C.
- Conditions: SOCl2 added to camphoric acid in methanol at low temperature, stirred for 30 minutes at -78 °C, then warmed to room temperature and stirred for 14 hours.
- Workup: Concentration under reduced pressure yields an oil, which is then dissolved in water. The solution is basified (pH 12), washed with ethyl acetate, acidified (pH 3), and extracted again.
- Outcome: (1R,3S)-3-(methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is obtained as a white solid with 87% yield.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield | Key Notes |
|---|---|---|---|---|---|
| 1 | (+)-Camphoric acid | K2CO3, Iodomethane, DMF, 15 °C to RT overnight | Dimethyl (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylate | 90% | Esterification of both acid groups |
| 2 | Dimethyl dicarboxylate | LiOH·H2O, MeOH:H2O (4:2), 50 °C, 3 days | (1S,3R)-3-(methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | 80% | Selective hydrolysis of one ester |
| 3 | (+)-Camphoric acid | SOCl2, MeOH, -78 °C to RT, 14 h | (1R,3S)-3-(methoxycarbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | 87% | Via acid chloride intermediate |
Research Findings and Mechanistic Insights
- The esterification step uses mild base (K2CO3) to deprotonate the acid and facilitate nucleophilic substitution with iodomethane, yielding methyl esters.
- The selective hydrolysis step exploits the differential reactivity of esters under mild basic conditions, allowing for mono-hydrolysis without affecting the other ester.
- The acid chloride intermediate method provides an alternative route with high yield and purity, where the acid is converted to a more reactive intermediate (acid chloride) that reacts with methanol to form the ester.
- NMR spectral data confirm the structure and purity of intermediates and final products.
- These methods are supported by peer-reviewed literature and patent disclosures, ensuring their reliability for synthetic applications.
Practical Considerations
- Reaction times and temperatures are critical for selective transformations.
- Proper pH adjustment during workup ensures isolation of the monoacid-monoester rather than full hydrolysis or esterification.
- Drying agents like MgSO4 are used to remove residual water before concentration.
- Purity is typically confirmed by NMR and chromatographic techniques.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under specific catalytic conditions:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic/basic environments, or the NHPI/Co(acac)ₙ catalytic system with molecular oxygen.
-
Products : Oxidation of cycloalkane rings can yield cycloalkanones or dicarboxylic acids. For example, cycloalkanes oxidize to ketones or dicarboxylic acids using NHPI and Co(acac)₂ in acetic acid at 100°C .
-
Mechanism : The NHPI/Co(acac)ₙ system generates phthalimide N-oxyl radicals, driving selective oxidation of α-positions in alkylbenzenes .
Reduction Reactions
The carboxylic acid group can be reduced to alcohols:
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Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in inert solvents.
-
Products : Reduction converts the carboxylic acid to a primary alcohol.
-
Example : LiAlH₄ reduces carboxylic acids to alcohols under controlled conditions.
Substitution Reactions
The methoxycarbonyl group undergoes nucleophilic substitution:
-
Nucleophiles : Amines, alcohols, or thiols under acidic/basic catalysis.
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Products : Replacement of the methoxycarbonyl group with nucleophile-derived substituents (e.g., amides, ethers).
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Example : Triphenylphosphine-catalyzed reactions with dimethyl acetylenedicarboxylate form substituted γ-butyrolactones .
Esterification Reactions
The carboxylic acid group reacts with alcohols or acid anhydrides:
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Reagents/Conditions : Alcohols (e.g., methanol) with acid catalysts (e.g., H₂SO₄) under reflux.
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Products : Esters of the carboxylic acid, such as methyl or ethyl esters.
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Example : Esterification with methanol forms methyl 3-(methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylate.
Comparison of Key Reactions
Mechanistic Insights
-
Hydrophobic Interactions : Reactions involving electron transfer (e.g., oxidation) may be accelerated by hydrophobic–lipophilic interactions, as observed in alkane oxidation studies .
-
Catalytic Efficiency : Scandium triflate enhances esterification and acylation reactions, though its direct application to this compound is not explicitly documented .
Scientific Research Applications
Organic Synthesis
3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for the introduction of functional groups through reactions such as:
- Esterification: The carboxylic acid can react with alcohols to form esters, which are valuable in the production of fragrances and flavoring agents.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield cyclopentane derivatives that are useful in pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic properties. It is structurally related to compounds that exhibit anti-inflammatory and analgesic activities. Research indicates that derivatives of this compound may interact with biological targets involved in pain pathways.
Case Study: Anti-inflammatory Activity
A study conducted on derivatives of this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests potential for developing new anti-inflammatory drugs.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties.
Example: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for high-performance applications.
Agrochemicals
There is emerging interest in utilizing this compound as a building block for agrochemicals, including herbicides and pesticides. Its structural features can be modified to create compounds that target specific pests or weeds while minimizing environmental impact.
Mechanism of Action
The mechanism by which 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the methoxycarbonyl group can undergo nucleophilic attack. These interactions can influence the compound’s reactivity and its role in biochemical processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Functional Group Influence on Reactivity
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| Target Compound | Ester, Carboxylic Acid | Ester hydrolysis under basic conditions; carboxylic acid participates in salt formation. |
| 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid | Carbamoyl, Dicarboxylic Acids | Carbamoyl enables nucleophilic substitution; dicarboxylic acids form stable salts. |
| Methyl cyclopentanecarboxylate | Ester | Limited functionality; primarily undergoes transesterification or reduction. |
Notes on Contradictions and Uncertainties
- CAS Number Variants : The target compound is listed under 306935-16-0 and 306935-15-9 , which may represent stereoisomers or registry errors.
- Stereochemical Complexity : highlights enantiomers (e.g., (1S,3R)- vs. (1R,3S)-configurations), which could exhibit divergent biological or material properties .
Biological Activity
3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid (CAS No. 306935-15-9) is a cyclopentane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxycarbonyl group and multiple methyl substituents, which may influence its pharmacological properties.
- Molecular Formula : CHO
- Molecular Weight : 214.262 g/mol
- Chemical Structure : The compound features a cyclopentane ring with three methyl groups and a carboxylic acid functional group.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These properties are typically assessed using various assays, including:
- DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate electrons and neutralize free radicals. Compounds with higher scavenging activity can potentially reduce oxidative stress in biological systems.
- ABTS Radical Scavenging Assay : Similar to the DPPH assay, this method evaluates the capacity of a substance to quench the ABTS radical cation, providing insights into its antioxidant potential.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, it may inhibit enzymes such as:
- Acetylcholinesterase : This enzyme is crucial for neurotransmission, and its inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's.
- α-Glucosidase : Inhibitors of this enzyme can help manage blood glucose levels, making them valuable in diabetes treatment.
Antimicrobial Activity
Studies have indicated that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains can be evaluated through:
- Minimum Inhibitory Concentration (MIC) tests against Gram-positive and Gram-negative bacteria.
Summary of Biological Activities
| Activity Type | Methodology | Potential Findings |
|---|---|---|
| Antioxidant | DPPH, ABTS assays | Significant radical scavenging |
| Enzyme Inhibition | Acetylcholinesterase assay | Potential neuroprotective effects |
| α-Glucosidase assay | Blood sugar regulation | |
| Antimicrobial | MIC tests | Activity against specific bacteria |
Study on Related Compounds
A study examining compounds structurally related to this compound found that certain derivatives exhibited potent antioxidant and antimicrobial activities. For instance, compounds with similar methoxycarbonyl groups demonstrated enhanced radical scavenging capabilities and effective inhibition of bacterial growth in vitro .
Application in Drug Development
Research efforts are ongoing to explore the application of this compound in drug formulations targeting oxidative stress-related conditions and metabolic disorders. The structural modifications of cyclopentane derivatives may lead to novel therapeutic agents with improved efficacy and safety profiles .
Q & A
Basic: What are the key synthetic routes for synthesizing 3-(Methoxycarbonyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid, and how do reaction conditions influence regioselectivity?
Methodological Answer:
A common approach involves cyclization of pre-functionalized precursors using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, cyclopentane derivatives with ester and carboxylic acid groups can undergo regioselective cyclization under controlled temperatures (e.g., 0–50°C) to form the bicyclic backbone . Modifying substituents (e.g., methyl groups) prior to cyclization minimizes steric hindrance and directs regioselectivity. Evidence from analogous syntheses shows that nitrogen nucleophiles can selectively replace trifluoromethyl groups in intermediates, enabling tailored functionalization .
Basic: How can researchers confirm the stereochemical configuration of this compound, and which analytical techniques are most reliable?
Methodological Answer:
High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for stereochemical assignment. For instance, coupling constants in the cyclopentane ring (e.g., vicinal protons) reveal cis/trans configurations . X-ray crystallography provides definitive proof of spatial arrangement, as seen in structurally similar compounds like (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid, where carboxyl and ester groups occupy equatorial positions to minimize strain . Mass spectrometry (HRMS-ESI/APCI) further validates molecular weight and fragmentation patterns .
Advanced: How do steric and electronic effects of the 2,2,3-trimethyl substituents influence reactivity in downstream modifications?
Methodological Answer:
The bulky trimethyl groups impose significant steric constraints, limiting nucleophilic attack at the cyclopentane core. For example, ester hydrolysis or amidation reactions may require harsh conditions (e.g., LiOH in THF/H₂O at 80°C) to overcome steric shielding . Electronic effects from the methoxycarbonyl group can activate adjacent positions for electrophilic substitution, but competing steric effects must be balanced using computational modeling (DFT) to predict reactive sites .
Advanced: What strategies resolve contradictions in biological activity data for structurally similar cyclopentane derivatives?
Methodological Answer:
Discrepancies in radioligand binding affinities (e.g., DA or 5-HT receptor assays) often arise from stereochemical impurities or solvent-dependent conformational changes. Researchers should:
- Validate purity via HPLC (>95%) and chiral chromatography.
- Perform activity assays in multiple solvents (e.g., DMSO vs. aqueous buffers) to assess solvent-induced conformational effects .
- Compare data with methylated analogs to isolate substituent-specific effects .
Advanced: How can computational tools predict the compound’s compatibility with enzyme-active sites for drug discovery?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations can model interactions with target enzymes. Key steps:
Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.
Simulate binding to active sites (e.g., cyclooxygenase-2) with explicit water models.
Validate predictions with in vitro enzyme inhibition assays .
Basic: What are the compound’s primary applications in organic synthesis?
Methodological Answer:
It serves as a chiral building block for:
- Peptidomimetics : The rigid cyclopentane scaffold mimics peptide turn structures.
- Natural product analogs : Functionalization of the carboxylic acid group enables coupling with terpene or alkaloid fragments .
- Metal-organic frameworks (MOFs) : The carboxylate moiety coordinates with metal nodes for porous material synthesis .
Advanced: How to optimize reaction yields when introducing heteroatoms (e.g., N, S) into the cyclopentane ring?
Methodological Answer:
Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with pre-halogenated intermediates. Key parameters:
- Catalyst: Pd(OAc)₂ with Xantphos ligand.
- Temperature: 100–120°C in toluene.
- Protecting groups: tert-butoxycarbonyl (Boc) for amines to prevent side reactions .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods due to potential irritant properties of carboxylic acid derivatives.
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Advanced: How to address poor solubility in aqueous buffers during bioactivity studies?
Methodological Answer:
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizers.
- Prodrug strategy : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity, followed by enzymatic cleavage in vivo .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
